![molecular formula C10H15N3O4 B1376058 Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate CAS No. 1376291-69-8](/img/structure/B1376058.png)
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 17 non-H bond(s), 3 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Ethyl(3-aryl-2-bromo)propanoate, a related compound, has been synthesized and found to exhibit antimicrobial activity. This compound reacts with various thiosemicarbazones to form derivatives that were active against microbes, particularly when the methyl group is present. This suggests potential applications in developing antimicrobial agents (Цялковский et al., 2005).
Synthesis of Azole Derivatives and Antibacterial Activity
The synthesis of azole derivatives from similar ethyl propanoate compounds has been reported. These derivatives, such as 1,3,4-oxadiazoles, have been studied for their antibacterial properties. Some synthesized compounds showed promising results against bacterial strains, indicating the potential for developing new antibacterial agents (Tumosienė et al., 2012).
Corrosion Inhibition Properties
Derivatives of 1,3,4-oxadiazoles, which can be synthesized from ethyl propanoate compounds, have been evaluated for their corrosion inhibition properties. These studies found that certain derivatives effectively inhibit corrosion in mild steel in sulphuric acid environments. This highlights their potential application in corrosion prevention (Ammal et al., 2018).
Drug Synthesis and Crystal Structure Analysis
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate and its derivatives have been utilized in the synthesis of certain drugs, such as Dabigatran Etexilate. Crystallographic studies of these compounds provide valuable insights into their molecular structure, which is crucial for understanding their pharmacological properties (Liu et al., 2012).
Radical-Based Synthesis
This compound is involved in radical-based synthetic routes, leading to the production of various trifluoromethyl-substituted derivatives. This demonstrates its versatility in organic synthesis, particularly in creating compounds with medicinal relevance (Qin & Zard, 2015).
Propriétés
IUPAC Name |
ethyl 3-[3-[2-(methylamino)-2-oxoethyl]-1,2,4-oxadiazol-5-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-16-10(15)5-4-9-12-7(13-17-9)6-8(14)11-2/h3-6H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDPXDHMUTPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC(=NO1)CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






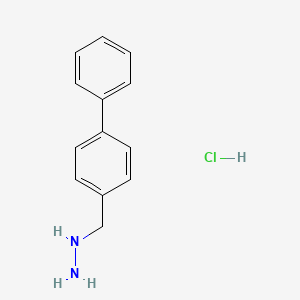
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
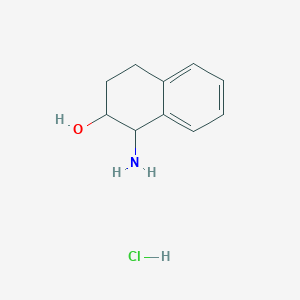

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
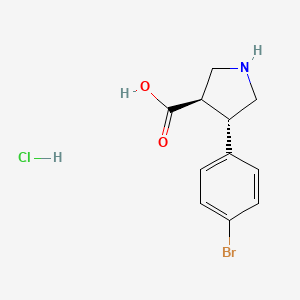
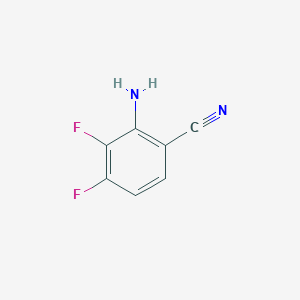
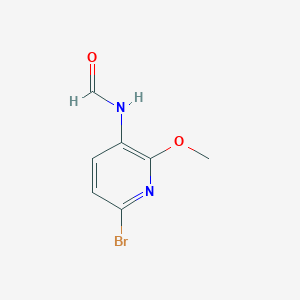
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)
